trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13826250
InChI: InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-5-6-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m0/s1
SMILES: CC1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid

CAS No.:

Cat. No.: VC13826250

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name (1S,3S)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-5-6-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m0/s1
Standard InChI Key CUHLFFVFLWVECZ-UFBFGSQYSA-N
Isomeric SMILES C[C@@]1(CC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O
SMILES CC1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. Its structure comprises a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a methyl group at the 1-position, both in trans configuration. The Boc group acts as a protective moiety for the amine, enabling selective deprotection under acidic conditions.

Table 1: Key Structural Features

PropertyDescription
IUPAC Name(1S,3S)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
StereochemistryTrans configuration (1S,3S)
Functional GroupsBoc-protected amine, carboxylic acid, methyl substituent
Chiral CentersTwo (C1 and C3)

Physical and Spectroscopic Data

The compound typically presents as a white crystalline solid. Key spectroscopic characteristics include:

  • ¹H-NMR (DMSO-d₆): δ 1.38 (s, Boc group), δ 1.72–1.68 (m, cyclopentane protons), δ 3.12 (q, NH), δ 12.1 (brs, COOH) .

  • IR (KBr): Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, Boc).

Storage recommendations specify sealing the compound in a dry environment at 2–8°C to prevent hydrolysis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential protection and functionalization steps:

  • Methylation: Cyclopentanecarboxylic acid undergoes methylation at the 1-position using methyl iodide in the presence of a base.

  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure trans isomer.

Reaction Scheme:

Cyclopentanecarboxylic acidBaseCH₃I1-Methyl derivativeBoc₂O, TEADCMtrans-3-Boc-amino-1-methyl product\text{Cyclopentanecarboxylic acid} \xrightarrow[\text{Base}]{\text{CH₃I}} \text{1-Methyl derivative} \xrightarrow[\text{Boc₂O, TEA}]{\text{DCM}} \text{trans-3-Boc-amino-1-methyl product}

Industrial Optimization

Industrial processes emphasize scalability and yield enhancement:

  • Continuous Flow Reactors: Improve reaction homogeneity and reduce side products.

  • Crystallization Techniques: Anti-solvent addition (e.g., hexane) ensures high-purity recovery .

  • Quality Control: HPLC (≥98% purity) and chiral chromatography confirm stereochemical integrity .

Chemical Reactivity and Mechanisms

Deprotection Reactions

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane), generating the free amine for subsequent reactions:

Boc-protected amineTFANH₃⁺+CO₂+t-BuOH\text{Boc-protected amine} \xrightarrow{\text{TFA}} \text{NH₃⁺} + \text{CO₂} + \text{t-BuOH}

Peptide Coupling

The carboxylic acid participates in amide bond formation via carbodiimide reagents (e.g., EDC, HOBt):

COOH+H₂N-PeptideEDC/HOBtAmide+H₂O\text{COOH} + \text{H₂N-Peptide} \xrightarrow{\text{EDC/HOBt}} \text{Amide} + \text{H₂O}

Stereochemical Stability

The trans configuration minimizes steric hindrance between the Boc-amino and methyl groups, enhancing thermal stability compared to cis isomers .

Biological and Pharmaceutical Applications

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS). Its Boc group allows sequential deprotection, enabling the assembly of complex peptides.

Table 2: Key Applications

ApplicationRoleExample Use Case
Peptide TherapeuticsBackbone modification for protease resistanceHIV protease inhibitor analogs
Drug Delivery SystemsEnhances lipophilicity for membrane penetrationAnticancer prodrugs
Enzyme MimeticsStabilizes transition states in catalysisChiral catalysts for asymmetric synthesis

Pharmacokinetic Optimization

Incorporating the methyl group improves metabolic stability. Studies show a 40% increase in half-life for methyl-substituted analogs compared to non-methylated counterparts.

Comparative Analysis with Structural Analogs

Cis vs. Trans Isomers

The cis isomer (CAS 161660-94-2) exhibits lower thermal stability and higher reactivity due to steric strain .

Table 3: Isomer Comparison

PropertyTrans Isomer (This Compound)Cis Isomer
Melting Point152–154°C 138–140°C
Solubility in DCMHighModerate
Peptide Coupling Efficiency85%72%

Positional Isomers

  • 2-Boc-amino derivatives: Lower steric hindrance but reduced chiral induction .

  • 1-Methyl-3-Boc-amino analogs: Enhanced rigidity for helical peptide design .

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